molecular formula C6H13NO B1456554 2,2-Dimethylpyrrolidin-3-ol CAS No. 1369250-18-9

2,2-Dimethylpyrrolidin-3-ol

Cat. No. B1456554
CAS RN: 1369250-18-9
M. Wt: 115.17 g/mol
InChI Key: JDZXBVUTOWDOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2,2-Dimethylpyrrolidin-3-ol” consists of a five-membered pyrrolidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the third carbon atom . The molecular weight of this compound is 115.18 g/mol .

Scientific Research Applications

Medicinal Chemistry: Enantioselective Synthesis

2,2-Dimethylpyrrolidin-3-ol: is a valuable chiral building block in medicinal chemistry. Its stereogenicity allows for the synthesis of enantioselective compounds, which are crucial for creating drugs with specific biological activities. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .

Pharmacology: Drug Design and Discovery

In pharmacology, 2,2-Dimethylpyrrolidin-3-ol serves as a versatile scaffold for novel biologically active compounds. Its saturated pyrrolidine ring structure is non-planar, allowing for increased three-dimensional coverage and exploration of the pharmacophore space . This aids in the design of new drugs with target selectivity.

Organic Synthesis: Catalysts and Reagents

The compound is used in organic synthesis, where it can act as a catalyst or reagent in various chemical reactions. For example, it can be involved in hydroalkylation reactions to produce chiral pyrrolidines, which are valuable intermediates in the synthesis of complex organic molecules .

Biochemistry: Structural Diversity in Molecules

2,2-Dimethylpyrrolidin-3-ol: contributes to structural diversity when incorporated into larger biochemical molecules. Its saturated ring system allows for a greater chance of generating structural diversity, which is beneficial in the study of biological systems and processes .

Industrial Applications: Reference Standards

In industrial settings, 2,2-Dimethylpyrrolidin-3-ol is used as a high-quality reference standard for pharmaceutical testing, ensuring the accuracy and reliability of analytical results .

Drug Discovery: Steric Factors and Biological Activity

The compound’s role in drug discovery is also significant due to its influence on steric factors that affect biological activity. The pyrrolidine ring’s non-planarity and stereogenicity are key in the structure-activity relationship (SAR) studies, which are fundamental in developing new therapeutic agents .

Safety and Hazards

The safety data sheet for “2,2-Dimethylpyrrolidin-3-ol” indicates that it poses certain hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “2,2-Dimethylpyrrolidin-3-ol” and similar pyrrolidine compounds involve exploring their potential applications in drug discovery and treatment of human diseases . The unique structure of pyrrolidine compounds allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . This makes them a promising scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

2,2-dimethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5(8)3-4-7-6/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXBVUTOWDOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpyrrolidin-3-ol

CAS RN

1369250-18-9
Record name 2,2-dimethylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpyrrolidin-3-ol
Reactant of Route 2
2,2-Dimethylpyrrolidin-3-ol
Reactant of Route 3
2,2-Dimethylpyrrolidin-3-ol
Reactant of Route 4
2,2-Dimethylpyrrolidin-3-ol
Reactant of Route 5
2,2-Dimethylpyrrolidin-3-ol
Reactant of Route 6
2,2-Dimethylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.